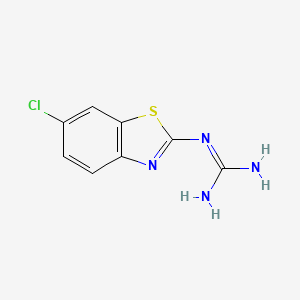

N-(6-chloro-1,3-benzothiazol-2-yl)guanidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

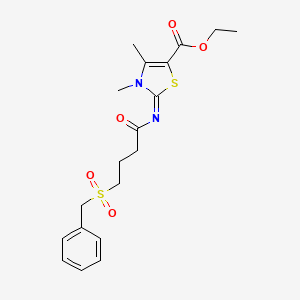

The molecular structure of “N-(6-chloro-1,3-benzothiazol-2-yl)guanidine” can be analyzed using various spectroscopic techniques such as GC-MS and NMR . For instance, the compound has been reported to show a peak at m/z 342 (M +, 38), 141 (100) in GC-MS . In 1H NMR, it shows peaks at various δ values .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(6-chloro-1,3-benzothiazol-2-yl)guanidine” can be analyzed using various techniques such as melting point determination, GC-MS, and NMR . For instance, the compound has been reported to have a melting point of 240–242°C .Scientific Research Applications

Anti-inflammatory and Analgesic Applications

N-(6-chloro-1,3-benzothiazol-2-yl)guanidine: derivatives have been synthesized and evaluated for their potential as anti-inflammatory and analgesic agents. These compounds have shown significant activity in experimental models, suggesting their utility in the development of new nonsteroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory activity is primarily mediated through the inhibition of biosynthesis of prostaglandins, which are derived from arachidonic acid .

Antimicrobial Activity

Derivatives of N-(6-chloro-1,3-benzothiazol-2-yl)guanidine have been investigated for their antimicrobial properties. Studies have shown that these compounds exhibit moderate to good inhibition against a range of pathogenic bacterial and fungal strains, including Gram-positive and Gram-negative bacteria, as well as various fungi . This indicates their potential use in treating infectious diseases.

Synthesis of Hybrid Molecules

The compound’s structure allows for the creation of hybrid molecules by combining different pharmacophores. This approach can lead to compounds with increased antimicrobial activity, which is crucial for the control of deadly infectious diseases caused by a variety of pathogens .

Development of Selective COX-2 Inhibitors

Research has focused on developing selective COX-2 inhibitors to reduce gastrointestinal disorders associated with traditional NSAIDs. Derivatives of N-(6-chloro-1,3-benzothiazol-2-yl)guanidine are being explored for their potential to inhibit COX-2 selectively, thereby offering anti-inflammatory benefits without the adverse effects on the gastrointestinal tract .

Ulcerogenic and Gastrointestinal Safety Profile

In addition to their anti-inflammatory and analgesic properties, these compounds have been evaluated for their ulcerogenic action and irritative effect on the gastrointestinal mucosa. The aim is to develop drugs that retain clinical efficacy as anti-inflammatory agents while being devoid of gastrointestinal disorders .

Lipid Peroxidation Activities

The synthesized derivatives have also been assessed for their lipid peroxidation activities. This is an important area of research as lipid peroxidation is a key factor in the pathogenesis of various diseases, and controlling it can have therapeutic benefits .

Future Directions

The future directions for the research on “N-(6-chloro-1,3-benzothiazol-2-yl)guanidine” could involve further exploration of its potential applications in various fields. For instance, its derivatives have shown promising results in anti-inflammatory and analgesic activities , suggesting potential for further development in medicinal chemistry. Additionally, improvements in the synthesis process could also be a focus of future research .

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with various enzymes and receptors, which could potentially be the targets of this compound .

Mode of Action

It is likely that the compound interacts with its targets, leading to changes in their function. This interaction could involve binding to the active site of an enzyme or receptor, altering its conformation, and thereby modulating its activity .

Biochemical Pathways

Based on the pharmacological evaluation of similar compounds, it can be inferred that this compound might influence pathways related to inflammation and pain .

Result of Action

Similar compounds have been shown to exhibit anti-inflammatory and analgesic activities .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of N-(6-chloro-1,3-benzothiazol-2-yl)guanidine .

properties

IUPAC Name |

2-(6-chloro-1,3-benzothiazol-2-yl)guanidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN4S/c9-4-1-2-5-6(3-4)14-8(12-5)13-7(10)11/h1-3H,(H4,10,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXLLIQSDONCKRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)SC(=N2)N=C(N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-chloro-1,3-benzothiazol-2-yl)guanidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2939627.png)

![2-(4-chlorophenyl)-8-methyl-9-oxo-N-phenyl-3,9-dihydrothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B2939628.png)

![N-(1-cyano-1-cyclopropylethyl)-2-({[1-(2-hydroxyethyl)piperidin-4-yl]methyl}(methyl)amino)acetamide](/img/structure/B2939629.png)

![4-((4-Chlorophenyl)thio)-5-(p-tolyl)thieno[2,3-d]pyrimidine](/img/structure/B2939631.png)

![Ethyl 5-(2-chlorobenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2939642.png)

methanone](/img/structure/B2939644.png)

![5-((4-Fluoro-3-methylphenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B2939649.png)